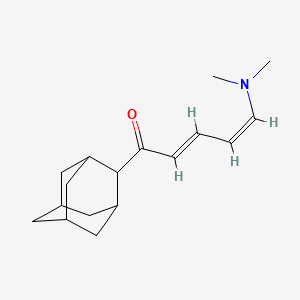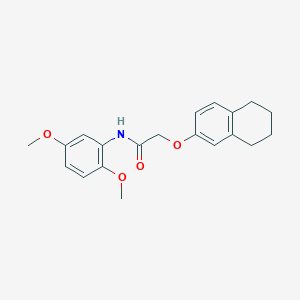
1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one, also known as memantine, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is used as a medication for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Scientific Research Applications
Memantine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in patients with Alzheimer's disease, as well as reduce symptoms of Parkinson's disease and multiple sclerosis. Memantine has also been investigated for its potential use in treating depression, anxiety, and addiction.
Mechanism of Action
Memantine works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one reduces the excessive activation of glutamate receptors, which can lead to neuronal damage and death. Memantine also modulates the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects
Memantine has been shown to have a number of biochemical and physiological effects in the brain. It increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Memantine also reduces oxidative stress and inflammation, which can lead to neuronal damage and death. Additionally, 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one has been shown to increase the density of dendritic spines, which are involved in synaptic plasticity and memory formation.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively block this receptor and study its effects on neuronal function and behavior. However, 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one can also have off-target effects on other receptors and ion channels, which can complicate experimental results. Additionally, 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one has a long half-life and can accumulate in the brain, which can make it difficult to control the timing and duration of its effects.
Future Directions
There are several potential future directions for research on 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. For example, 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one has been shown to enhance the effects of acetylcholinesterase inhibitors in Alzheimer's disease. Another area of interest is the development of more selective NMDA receptor antagonists that can avoid the off-target effects of 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one. Finally, there is ongoing research on the role of the NMDA receptor in various neurological disorders, which may lead to new therapeutic targets for 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one and other drugs.
Synthesis Methods
The synthesis of 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one involves the reaction of 1-adamantylamine with 2,4-pentanedione to form 1-(1-adamantyl)-2,4-pentanedione, which is then reacted with dimethylamine to form 1-(2-adamantyl)-5-(dimethylamino)-2,4-pentadien-1-one. This synthesis method was first reported in 1968 by Eli Lilly and Company.
properties
IUPAC Name |
(2E,4Z)-1-(2-adamantyl)-5-(dimethylamino)penta-2,4-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-18(2)6-4-3-5-16(19)17-14-8-12-7-13(10-14)11-15(17)9-12/h3-6,12-15,17H,7-11H2,1-2H3/b5-3+,6-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSBLFBMITZSOA-UZNMPDEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC(=O)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C=C\C(=O)C1C2CC3CC(C2)CC1C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4Z)-1-(2-adamantyl)-5-(dimethylamino)penta-2,4-dien-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5218338.png)
![N-methyl-2-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B5218340.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-cyanophenyl)acetamide](/img/structure/B5218363.png)
![4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline](/img/structure/B5218371.png)
![2-(5-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B5218372.png)
![4-[(2,5-dimethylphenyl)amino]-2-(3-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B5218373.png)
![N-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenyl-1-propanamine hydrochloride](/img/structure/B5218379.png)
![5-{5-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5218384.png)
![1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5218388.png)
![2-[4-(isopropylthio)butoxy]naphthalene](/img/structure/B5218395.png)
![2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5218406.png)
![1-benzyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5218423.png)
![4-(2-nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}phenyl)morpholine](/img/structure/B5218424.png)